molecular formula C7H10S B2519266 Tricyclo[2.2.1.02,6]heptane-3-thiol CAS No. 45532-33-0

Tricyclo[2.2.1.02,6]heptane-3-thiol

Cat. No. B2519266
CAS RN: 45532-33-0
M. Wt: 126.22
InChI Key: KTHPQABKJOXSBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tricyclic compounds can involve complex reactions such as the Johnson-Corey-Chaykovsky reaction, which has been used to form a tricyclic[4.1.0.0^2,4]heptane during a Michael addition-ring closure reaction . This process involves the addition of a COOEt-stabilized sulfur ylide onto a Michael acceptor, followed by a series of reactions leading to the formation of the tricyclic product. The selectivity of the reaction and the formation of the tricyclic product were rationalized using density functional theory (DFT) calculations . This information could be relevant for the synthesis of tricyclo[2.2.1.0^2,6]heptane-3-thiol, as similar synthetic strategies and computational studies could be employed.

Molecular Structure Analysis

Quantum chemical studies, such as those performed on tricyclo[3.2.0.0^1,3]heptane, can reveal unusual spatial structures and provide insights into the stability and reactivity of tricyclic compounds . These studies can also compare the energies of different isomers and analyze their vibrational frequencies, which could be useful for understanding the molecular structure of tricyclo[2.2.1.0^2,6]heptane-3-thiol .

Chemical Reactions Analysis

Tricyclic compounds can undergo a variety of chemical reactions. For example, tricyclo[4.1.0.0^2,7]heptane hydrocarbons can react with methane- and halomethanesulfonyl thiocyanates, leading to the formation of bicyclo[3.1.1]heptane derivatives . These reactions can proceed with high anti-selectivity and can be influenced by the presence of bases or nucleophiles . The reactivity of tricyclo[2.2.1.0^2,6]heptane-3-thiol could be similar, with potential reactions including additions, substitutions, or eliminations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds can be characterized through various methods. For instance, the synthesis and characterization of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes involved determining crystal structures and energetic properties, including sensitivities to impact and thermal behavior . These properties are crucial for understanding the stability and potential applications of tricyclic compounds. The properties of tricyclo[2.2.1.0^2,6]heptane-3-thiol could be analyzed similarly to predict its behavior in different environments.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

The compound Tricyclo[2.2.1.02,6]heptane-3-thiol, while not directly mentioned, appears to be closely related to the structural frameworks of tricyclo[3.2.1.02,7]octan-6-ones and tricyclo[2.2.1.02,6]heptan-3-ones, which have been synthesized from αβ-cyclohexenones and αβ-cyclopentenones, respectively. These compounds are formed in one step by treating their α′enolates with nitroethene and 1-nitropropene, followed by refluxing with hexamethylphosphoric trimide, showcasing the versatility of these tricyclic structures in organic synthesis (Cory, Anderson, McLaren, & Yamamoto, 1981).

Structural and Reaction Studies

Tricyclo[4.1.0.02,7]heptane derivatives have been studied for their reaction mechanisms and structural properties, providing insights into the behavior of similar tricyclic compounds under various chemical conditions. For example, iodination reactions in the presence of external nucleophiles have been explored to understand the chemo- and stereoselective reactions involving tricyclic compounds, which can offer parallels to the reactivity of Tricyclo[2.2.1.02,6]heptane-3-thiol structures (Vasin, Semenov, & Razin, 2002).

Applications in Heterocyclic Compound Synthesis

Research has also been conducted on the synthesis of heterocyclic compounds like triazolo[4,3a]azepin-3-one(thiol), which showcases the importance of thiol groups in the creation of biologically active heterocyclic structures. This research provides an understanding of how thiol-containing tricyclic compounds, such as Tricyclo[2.2.1.02,6]heptane-3-thiol, could be pivotal in synthesizing new heterocyclic compounds with potential biological activities (Sun, 2010).

Advances in Radical Chemistry

The study of radical chemistry, particularly the generation and reaction of tricyclic radicals, offers valuable insights into the reactivity and stability of tricyclic compounds under radical conditions. Such research can shed light on the potential radical reactions involving Tricyclo[2.2.1.02,6]heptane-3-thiol and similar compounds, contributing to the development of new synthetic methodologies and reaction pathways (Binmore et al., 1994).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c8-7-3-1-4-5(2-3)6(4)7/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPQABKJOXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[2.2.1.02,6]heptane-3-thiol

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